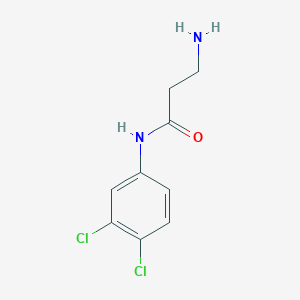

3-amino-N-(3,4-dichlorophenyl)propanamide

Beschreibung

3-amino-N-(3,4-dichlorophenyl)propanamide is an organic compound with the molecular formula C9H10Cl2N2O. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propionamide moiety. It is a solid at room temperature and has various applications in scientific research and industry.

Eigenschaften

IUPAC Name |

3-amino-N-(3,4-dichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3-4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTIJPMGMBFJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCN)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3,4-dichlorophenyl)propanamide typically involves the reaction of 3,4-dichloroaniline with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of 3-amino-N-(3,4-dichlorophenyl)propanamide may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-(3,4-dichlorophenyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitro compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitro compounds, substituted amides, and various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that 3-amino-N-(3,4-dichlorophenyl)propanamide exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that the compound effectively reduces prostaglandin E2 levels in cell cultures treated with inflammatory stimuli, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Antimicrobial Activity

Preliminary investigations have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) around 25 μM .

Cardiovascular Disease

One of the notable applications of 3-amino-N-(3,4-dichlorophenyl)propanamide is in the treatment of dyslipidemia and cardiovascular diseases. The compound has been identified as a potential inhibitor of Cholesteryl Ester Transfer Protein (CETP), which plays a crucial role in lipid metabolism. By inhibiting CETP activity, this compound may help lower LDL cholesterol levels and reduce cardiovascular risk .

Cancer Research

The compound is also being explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

Several studies have documented the effectiveness of 3-amino-N-(3,4-dichlorophenyl)propanamide in clinical and laboratory settings:

- Inhibition of Inflammatory Pathways : A study demonstrated that this compound significantly reduced inflammatory markers in animal models, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Screening : In vitro assays revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Wirkmechanismus

The mechanism of action of 3-amino-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-N-(2,4-dichlorophenyl)-propionamide

- 3-Amino-N-(3,4-dimethoxyphenyl)-propionamide

- 3-Amino-N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide

Uniqueness

3-amino-N-(3,4-dichlorophenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 3 and 4 positions enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Biologische Aktivität

3-Amino-N-(3,4-dichlorophenyl)propanamide, also known as propanil, is a compound that has garnered attention for its biological activities, particularly in the context of its use as a herbicide and its implications in human health. This article reviews the biological activity of propanil, focusing on its pharmacological effects, toxicological profiles, and relevant case studies.

- Chemical Name: 3-Amino-N-(3,4-dichlorophenyl)propanamide

- Molecular Formula: C10H10Cl2N2O

- Molecular Weight: 245.1 g/mol

- CAS Number: 709-98-8

The biological activity of propanil is primarily attributed to its interaction with various biological targets. It is known to inhibit certain enzymes and affect neurotransmitter systems, which can lead to both therapeutic and toxic effects.

- Enzyme Inhibition : Propanil has been shown to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, resulting in overstimulation of cholinergic receptors .

- Oxidative Stress : The compound can induce oxidative stress in cells, leading to cellular damage and apoptosis. This is particularly relevant in the context of methemoglobinemia, where propanil exposure can result in increased levels of methemoglobin, impairing oxygen transport .

Toxicological Profile

Propanil is classified as having low acute toxicity; however, chronic exposure can lead to significant health issues.

Acute Effects

- Symptoms of propanil poisoning include confusion, cyanosis, respiratory depression, and methemoglobinemia. In severe cases, it can lead to death due to respiratory failure .

Chronic Effects

- Long-term exposure has been linked to potential carcinogenic effects and developmental toxicity. The Environmental Protection Agency (EPA) has noted that propanil may cause adverse environmental effects due to its persistence and bioaccumulation potential .

Case Studies

Several case studies have documented the effects of propanil poisoning:

- Case Study from Sri Lanka : A retrospective study reported on patients suffering from severe propanil poisoning, highlighting symptoms such as confusion and respiratory distress. Out of sixteen cases reviewed, nine resulted in fatalities due to respiratory complications .

- Clinical Management Challenges : The management of propanil poisoning poses challenges due to the lack of specific antidotes and the need for intensive care resources. This has led to calls for better clinical guidelines and resources for managing such cases in resource-limited settings .

Research Findings

Recent studies have explored the biological activity of propanil beyond its herbicidal properties:

- Binding Affinity Studies : Research indicates that modifications to the propanil structure can enhance its binding affinity to specific biological targets, such as DCAF1 proteins involved in cellular signaling pathways . These findings suggest potential therapeutic applications.

Table 1: Structure-Activity Relationships

| Compound | R1 | R2 | DCAF1 Kd (nM) |

|---|---|---|---|

| 3a | (R) Ph | Ph | NB |

| 3b | (S) Ph | Ph | 16,400 |

| 3c | (R) 3-Cl Ph | 2-F Ph | 13,500 |

| 3d | (S) 3-Cl Ph | 2-F Ph | 490 |

NB = no binding observed; Kd values indicate binding affinity with lower values indicating higher affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.